5-(2,4-Diethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5E)-5-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a diethoxyphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,4-diethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of an acidic or basic catalyst to facilitate the cyclization process. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and diethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiazolidinone derivative.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
(2Z,5E)-5-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
- (2Z,5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2Z,5E)-5-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethoxyphenyl group enhances its solubility and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H20N2O3S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-3-24-16-11-10-14(17(13-16)25-4-2)12-18-19(23)22-20(26-18)21-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,21,22,23)/b18-12+ |
InChI Key |
FUIPKENMFFOOOL-LDADJPATSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OCC |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.